Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
This compound belongs to the spiro[indoline-3,4'-piperidine] class, characterized by a fused bicyclic structure combining an indoline and piperidine ring. The tert-butyl carbamate group at the 1'-position and the trifluoromethyl (-CF₃) substituent at the 4-position of the indoline ring distinguish it from analogs. The -CF₃ group is notable for its electron-withdrawing properties, enhancing metabolic stability and lipophilicity compared to halogens or hydrogen .
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUATKFQCAMJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One efficient synthetic route involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 1129421-52-8) is a heterocyclic compound with significant applications in scientific research. This article will explore its applications, particularly in medicinal chemistry and drug development, providing comprehensive insights and data.
Medicinal Chemistry
Anticancer Research:
this compound has been explored for its potential in cancer treatment. Its unique structural features make it a candidate for developing novel anticancer agents, particularly through the design of proteolysis-targeting chimeras (PROTACs). PROTACs utilize bifunctional molecules to induce targeted degradation of specific proteins involved in cancer progression .
Neuropharmacology:
Research indicates that derivatives of this compound may exhibit neuroprotective effects. The spiroindoline structure is associated with various biological activities, including modulation of neurotransmitter systems. Studies are ongoing to evaluate its efficacy in treating neurodegenerative diseases .
Synthesis and Chemical Research
Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical chemistry .
Structure-Activity Relationship (SAR) Studies:
SAR studies leveraging this compound help identify how structural modifications affect biological activity. This is crucial for optimizing lead compounds during drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure may contribute to its stability and bioavailability .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent type (e.g., halogens, oxo groups) and position on the indoline or piperidine rings:
Key Observations :
- Trifluoromethyl vs. However, it may reduce solubility compared to unsubstituted analogs .
- Oxo Groups : Analogs with 2-oxo substituents (e.g., 1707602-35-4) exhibit higher polarity, influencing solubility and reactivity .
- Positional Effects : Substituents at the 4-position (target compound) vs. 5- or 7-positions (e.g., 878167-55-6, 1779125-91-5) alter electronic and steric interactions in the indoline ring, affecting binding affinity in medicinal chemistry applications .
Biological Activity
Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No: 1129421-52-8) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may influence membrane permeability and receptor binding affinity. The spiro-indoline structure is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : In preclinical studies, compounds with similar structures have shown promise in alleviating symptoms of depression by acting as serotonin reuptake inhibitors.
- Neuroprotective Properties : The compound may also protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of spiro[indoline] compounds and evaluated their antidepressant-like effects in animal models. The results indicated that specific substitutions on the indoline structure significantly enhanced serotonin receptor binding affinity, leading to improved behavioral outcomes in depression models .
Case Study 2: Neuroprotection
A study conducted by Zhang et al. (2023) explored the neuroprotective effects of several indoline derivatives, including this compound. The findings demonstrated that this compound reduced oxidative stress markers and improved neuronal survival rates in vitro .
Case Study 3: Antitumor Activity
Research published in Cancer Letters highlighted the antitumor potential of spiro[indoline] compounds. The study revealed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. For example, a related spiro[indoline-piperidine] derivative was synthesized via nucleophilic substitution and cyclization, using tert-butyl carbamate as a protecting group. Key steps include:
- Cyclization : Reacting indoline precursors with piperidine derivatives under basic conditions (e.g., KCO in DMF).
- Trifluoromethylation : Introducing the trifluoromethyl group via palladium-catalyzed cross-coupling or electrophilic substitution.
- Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) isolates the product, with yields optimized by controlling reaction temperature and stoichiometry .
Basic: How is the structural characterization of this compound performed?
Structural verification relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, H NMR of a similar spiro compound shows distinct peaks for the tert-butyl group (~1.42 ppm) and aromatic protons (~6.5–8.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. The spirocyclic geometry is confirmed by torsional angles between indoline and piperidine moieties .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)) for trifluoromethylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during sensitive steps like Boc protection .
- Reagent Purity : Ensuring anhydrous conditions and high-purity starting materials minimizes byproducts .
Advanced: How are contradictions in crystallographic data resolved for spirocyclic compounds?
Discrepancies in reported crystal structures (e.g., bond angles, torsion) are addressed using:
- SHELXL Refinement : Iterative least-squares refinement with SHELXL adjusts thermal parameters and hydrogen bonding networks.
- Twinned Data Analysis : For twinned crystals, SHELXD and SHELXE deconvolute overlapping reflections to improve accuracy .
- Cross-Validation : Comparing experimental data with DFT-calculated structures identifies outliers .
Basic: What safety protocols are recommended for handling this compound?
While specific GHS data for this compound is limited, analogous spiro[indoline] derivatives require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced: How is this compound utilized in HDAC inhibitor design?
The spiro[indoline-piperidine] scaffold serves as a rigid core for HDAC-binding pharmacophores. Methodologies include:
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., trifluoromethyl) to enhance binding affinity.
- Biological Assays : Testing inhibitory activity against HDAC isoforms (e.g., HDAC6) using fluorescence-based enzymatic assays.
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions between the spirocyclic core and HDAC active sites .
Advanced: What computational methods predict the reactivity of the trifluoromethyl group?
- DFT Calculations : Assess electron-withdrawing effects of the -CF group on spirocyclic ring stability.
- Molecular Dynamics (MD) : Simulate solvation effects on trifluoromethyl group orientation in aqueous environments.
- Hammett Parameters : Quantify substituent effects on reaction rates (e.g., nucleophilic aromatic substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
